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Compound of Interest

Compound Name:
9(Z),12(Z)-Octadecadienoyl-L-

Carnitine

Cat. No.: B15552198 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the extraction and subsequent

analysis of linoleoyl-L-carnitine, a long-chain acylcarnitine, from skeletal muscle tissue. This

method is designed for researchers investigating fatty acid metabolism, mitochondrial function,

and biomarkers related to metabolic diseases.

Introduction
L-carnitine and its acylated derivatives (acylcarnitines) are crucial for cellular energy

metabolism. They facilitate the transport of long-chain fatty acids from the cytosol into the

mitochondrial matrix for β-oxidation, a key energy-generating pathway. Linoleoyl-L-carnitine is

an ester formed from L-carnitine and linoleic acid, an 18-carbon omega-6 fatty acid.

The concentration and composition of the acylcarnitine pool, particularly long-chain species like

linoleoyl-L-carnitine, can reflect the state of fatty acid and amino acid oxidation.[1] Altered

acylcarnitine profiles in muscle and plasma have been associated with various metabolic

disorders, including insulin resistance, type 2 diabetes, and inherited diseases of mitochondrial

oxidation.[1] Therefore, the accurate quantification of specific acylcarnitines in muscle tissue is

essential for both basic research and the development of therapeutic interventions targeting

metabolic pathways.
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This protocol details a robust method for extracting linoleoyl-L-carnitine from muscle tissue

samples, preparing them for analysis by Liquid Chromatography-Tandem Mass Spectrometry

(LC-MS/MS).

Principle of the Method
The extraction of linoleoyl-L-carnitine from muscle tissue is based on a liquid-solid extraction

principle.

Homogenization: The rigid structure of muscle tissue is mechanically disrupted in the

presence of an extraction solvent to release intracellular metabolites.

Extraction & Protein Precipitation: A polar organic solvent, typically a methanol/water

mixture, is used to solubilize polar metabolites like acylcarnitines while simultaneously

precipitating proteins.[2]

Clarification: Centrifugation is used to pellet insoluble cellular debris and precipitated

proteins, leaving the acylcarnitines in the supernatant.

Derivatization (Optional): To enhance sensitivity and improve chromatographic properties for

LC-MS/MS analysis, the carboxyl group of the acylcarnitine can be derivatized, for example,

by butylation.[1]

Analysis: The final extract is analyzed using LC-MS/MS, which provides the high sensitivity

and specificity required for quantification.[3]

Signaling Pathway: Role of Carnitine in Fatty Acid
Transport
Long-chain fatty acids like linoleic acid are activated to their Coenzyme A (CoA) esters in the

cytosol. To be transported into the mitochondria for β-oxidation, the acyl group is transferred to

carnitine by the enzyme Carnitine Palmitoyltransferase I (CPT1). The resulting acylcarnitine

(e.g., Linoleoyl-L-carnitine) is then shuttled across the inner mitochondrial membrane by

Carnitine-Acylcarnitine Translocase (CACT). Inside the matrix, Carnitine Palmitoyltransferase II

(CPT2) transfers the acyl group back to CoA, regenerating Acyl-CoA for β-oxidation and freeing

carnitine to be recycled back to the cytosol.
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Figure 1: Carnitine shuttle for long-chain fatty acid transport.

Materials and Reagents
4.1 Equipment

Analytical balance

Tissue homogenizer (e.g., Bead Ruptor, FastPrep)
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Refrigerated centrifuge (capable of >15,000 x g and 4°C)

Microcentrifuge tubes (1.5 or 2.0 mL)

Pipettes and tips

Vortex mixer

Nitrogen evaporator or vacuum concentrator

Thermomixer or heating block (for derivatization)

LC-MS/MS system

4.2 Reagents and Solvents

Methanol (LC-MS grade)

Water (LC-MS grade)

Acetonitrile (LC-MS grade)

Linoleoyl-L-carnitine analytical standard

Isotopically labeled internal standard (e.g., d3-Hexadecanoyl-L-carnitine or d3-

Octadecanoyl-L-carnitine)[1]

Liquid nitrogen

For optional derivatization:

n-Butanol (ACS grade or higher)

Acetyl chloride

Experimental Protocol
This protocol is adapted from established methods for acylcarnitine analysis in tissue.[1][2]
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Figure 2: Workflow for Linoleoyl-L-carnitine extraction and analysis.
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5.1 Sample Preparation and Homogenization

Pre-cool all tubes and solutions on ice.

On an analytical balance, weigh 5-20 mg of frozen muscle tissue. Perform this step quickly

to prevent thawing.

Place the frozen tissue into a 2 mL microcentrifuge tube containing homogenization beads

(ceramic or steel, as appropriate for the homogenizer).

Prepare an extraction solution of 80% Methanol in water. Fortify this solution with the

isotopically labeled internal standard at a known concentration (e.g., 0.1 µM d3-

Octadecanoyl-carnitine).

Add 1 mL of the ice-cold extraction solution containing the internal standard to the tube with

the tissue.

5.2 Extraction and Clarification

Immediately homogenize the sample using a bead homogenizer (e.g., 60 seconds at 4.5

m/s).[2] Keep samples on ice before and after this step.

Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet proteins and cellular

debris.[2]

Carefully transfer the supernatant to a new, clean microcentrifuge tube, avoiding the pellet.

At this stage, the sample can be directly analyzed if derivatization is not performed. Proceed

to step 5.4.

5.3 Derivatization (Optional, Recommended for Enhanced Sensitivity)

Dry the supernatant completely using a stream of nitrogen or a vacuum concentrator.

Prepare the butylation reagent: 5% (v/v) acetyl chloride in n-butanol. Caution: Prepare fresh

and in a fume hood, as acetyl chloride is corrosive and reacts with moisture.

Add 100 µL of the butylation reagent to the dried extract.[1]
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Seal the tube tightly and incubate at 60°C for 20 minutes in a thermomixer or heating block.

[1]

After incubation, cool the sample to room temperature and evaporate the reagent to dryness

under nitrogen or in a vacuum concentrator.

5.4 Sample Reconstitution and Analysis

Reconstitute the dried extract (from step 5.2 or 5.3) in 100-200 µL of an appropriate solvent,

typically the initial mobile phase of the LC method (e.g., 50:50 acetonitrile:water with 0.1%

formic acid).

Vortex briefly and centrifuge at >15,000 x g for 5 minutes to pellet any remaining particulates.

Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Analyze the sample using a validated LC-MS/MS method with a suitable column (e.g., C18

or HILIC) for separation of long-chain acylcarnitines.[4]

Data Presentation
Quantitative analysis requires the generation of a calibration curve using an analytical standard

of linoleoyl-L-carnitine. The results should be normalized to the recovery of the internal

standard and expressed as concentration per unit of tissue weight (e.g., pmol/mg tissue). The

performance of acylcarnitine quantification methods typically meets the criteria outlined below.

Table 1: Typical Performance Characteristics for Acylcarnitine Quantification (Note: Values are

illustrative and based on published methods for acylcarnitines in biological matrices.[4][5][6]

Actual performance must be validated for the specific analyte, matrix, and instrumentation

used.)
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Parameter Typical Value Description

Linearity (R²) > 0.99

The coefficient of

determination for the

calibration curve across the

desired concentration range.[6]

Recovery 85% - 115%

The percentage of analyte

recovered through the

extraction process, assessed

by spiking samples.[4][6]

Inter-day Precision (%CV) < 15%

The coefficient of variation for

measurements of the same

sample on different days.[5]

Intra-day Precision (%CV) < 10%

The coefficient of variation for

replicate measurements of the

same sample within a single

run.

Limit of Quantification (LOQ) Analyte-dependent

The lowest concentration of

the analyte that can be reliably

quantified with acceptable

precision and accuracy.

Conclusion
This application note provides a comprehensive and robust protocol for the extraction of

linoleoyl-L-carnitine from muscle tissue. The method employs a simple solvent extraction and

protein precipitation, with an optional derivatization step to enhance analytical sensitivity.

Adherence to this protocol will enable researchers to obtain reliable and reproducible

quantification of this important long-chain acylcarnitine, facilitating further investigation into its

role in muscle physiology and metabolic disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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